2-Chloro-6-butylaminobenzothiazole
Description
The Benzothiazole (B30560) Scaffold: A Privileged Structure in Drug Discovery
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a quintessential example of such a structure. ekb.eg Its versatility has made it a cornerstone in the field of medicinal chemistry. nih.gov
The journey of benzothiazole from a chemical curiosity to a mainstay in medicinal chemistry has been a long and fruitful one. First synthesized in the late 19th century, its initial applications were primarily in the dye industry due to its stable aromatic nature. However, as the 20th century progressed, the unique biological properties of benzothiazole derivatives began to emerge. A significant milestone was the discovery of the biological activity of certain 2-aminobenzothiazoles, which were found to possess muscle relaxant properties and to interfere with glutamate (B1630785) neurotransmission. rjpbcs.com
This initial breakthrough paved the way for extensive research into the pharmacological potential of the benzothiazole nucleus. ekb.eg Over the decades, scientists have successfully developed and identified benzothiazole-containing compounds with a vast array of therapeutic applications. These include agents with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties, among others. ekb.egchemicalbook.com The ability of this single scaffold to be adapted for such a diverse range of biological targets underscores its profound significance in chemical biology and drug development. nih.gov
The benzothiazole ring system is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. mdpi.com It consists of a five-membered 1,3-thiazole ring fused to a benzene ring. mdpi.com The planarity of this bicyclic structure is a key feature that facilitates its interaction with biological macromolecules. mdpi.com
From a chemical reactivity standpoint, the benzothiazole nucleus offers several sites for modification, making it an attractive scaffold for creating libraries of diverse compounds. The C2 position of the thiazole ring is particularly reactive and susceptible to nucleophilic substitution, especially when a good leaving group like a chlorine atom is present. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide variety of functional groups to modulate biological activity. Furthermore, the benzene ring can be substituted at various positions, with the C6 position being a common site for modification to influence the electronic properties and biological interactions of the molecule.
Significance of 2-Chloro-6-butylaminobenzothiazole as a Research Compound
While the broader benzothiazole class is well-established, the specific compound this compound represents a more focused area of investigation within this family. Its significance lies in the unique combination of substituents at key positions of the benzothiazole core.
The rationale for the synthesis and investigation of this compound can be inferred from the known structure-activity relationships of related benzothiazole derivatives. The presence of a chlorine atom at the C2 position makes it a valuable intermediate for further chemical synthesis. This halogen acts as a leaving group, enabling the introduction of various nucleophiles to create a diverse array of 2-substituted benzothiazoles.
The 6-amino group, in this case, a butylamino group, is another critical feature. The amino group at the C6 position is a common motif in many biologically active benzothiazoles. The attachment of a butyl group to this amine is likely intended to modulate the compound's physicochemical properties, such as lipophilicity. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to penetrate cell membranes and interact with specific binding pockets of target proteins. The synthesis of such a compound would typically start with a 6-nitrobenzothiazole (B29876) precursor, which is then reduced to the 6-amino derivative. Subsequent alkylation would introduce the butyl group.
While specific research publications dedicated solely to this compound are not abundant in the public domain, its structure aligns with several emerging trends in medicinal chemistry. There is a growing interest in developing novel benzothiazole derivatives as targeted therapies for a range of diseases.
Current research often focuses on the synthesis of libraries of substituted benzothiazoles to screen for activity against various biological targets. For instance, derivatives of 2-aminobenzothiazole (B30445) are being explored for their potential as neuroprotective agents, while other substituted benzothiazoles are under investigation as potent anticancer and antimicrobial agents. nih.govresearchgate.net The compound this compound can be seen as a scaffold that fits within this landscape—a versatile building block that can be readily modified to explore new chemical space and potentially uncover novel biological activities. The future of research in this area will likely involve the synthesis of analogues of this compound and their systematic evaluation in a variety of biological assays.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
N-butyl-2-chloro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H13ClN2S/c1-2-3-6-13-8-4-5-9-10(7-8)15-11(12)14-9/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
VLUHMDXHLZFQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Butylaminobenzothiazole and Its Analogues
Direct Synthesis Pathways of 2-Chloro-6-butylaminobenzothiazoleresearchgate.net
The synthesis of 2-Chloro-6-butylaminobenzothiazole is not typically achieved in a single step but rather through a carefully designed sequence of reactions. The general strategy involves constructing a benzothiazole (B30560) scaffold with appropriate precursors, followed by functional group interconversions to install the chlorine atom at the 2-position and the butylamino group at the 6-position.
Precursor Identification and Synthetic Routes to the Benzothiazole Core
The formation of the benzothiazole core is the foundational step. The most common and versatile methods start with appropriately substituted anilines. For the target molecule, a key precursor is a p-substituted aniline (B41778) that will ultimately become the 6-position of the benzothiazole.
One of the classical methods for synthesizing 2-aminobenzothiazoles is the Jacobson-Hugershoff reaction, which involves the cyclization of N-arylthioureas. A more direct approach, however, treats a 4-substituted aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine in acetic acid. nih.gov For instance, starting with 4-nitroaniline, one can form 6-nitro-2-aminobenzothiazole. The nitro group serves as a precursor to the amino group, which can then be further functionalized. nih.gov
Another widely used pathway involves the condensation of 2-aminothiophenols with various one-carbon electrophiles such as aldehydes, acyl chlorides, or carbon disulfide. mdpi.comnih.govorganic-chemistry.org The choice of the starting 2-aminothiophenol (B119425) determines the substitution pattern on the benzene (B151609) ring portion of the final product.
A plausible route to the target compound's core might start with 2-chloro-6-nitrobenzothiazole (B1294357). This intermediate can be synthesized and subsequently modified.
Table 1: Key Precursors for Benzothiazole Synthesis
| Precursor | Reagents | Resulting Core Structure | Reference |
|---|---|---|---|
| 4-Substituted anilines | KSCN, Br₂, Acetic Acid | 6-Substituted-2-aminobenzothiazole | nih.gov |
| 2-Aminothiophenols | Aldehydes, H₂O₂/HCl | 2-Substituted-benzothiazole | mdpi.com |
| 2-Haloanilines | Potassium O-ethyl dithiocarbonate | 2-Mercaptobenzothiazole (B37678) | researchgate.net |
Introduction of the Butylamino Moiety at Position 6
The introduction of the butylamino group at the 6-position is typically achieved by functionalizing a pre-existing amino group at that position. A common strategy involves the reduction of a 6-nitrobenzothiazole (B29876) derivative to a 6-aminobenzothiazole, followed by N-alkylation.
For example, starting with 2-chloro-6-nitrobenzothiazole, the nitro group can be reduced to an amine using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation. nih.gov This yields the crucial intermediate, 6-amino-2-chlorobenzothiazole (B112346).
The subsequent step is the N-alkylation of the 6-amino group. This can be accomplished by reacting 6-amino-2-chlorobenzothiazole with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a suitable base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated during the reaction. While specific literature for the butylation of 6-amino-2-chlorobenzothiazole is sparse, the N-alkylation of aromatic amines is a well-established transformation in organic synthesis.
An alternative, though potentially less efficient, route could involve the direct nucleophilic aromatic substitution of a 6-halobenzothiazole with butylamine, but this generally requires harsh conditions or specific catalysts.
Strategies for Chlorination at Position 2
The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a key transformation. Several reliable methods exist for this purpose.
One of the most effective strategies involves the chlorination of a 2-mercaptobenzothiazole derivative. researchgate.netnih.gov The synthesis would first target a 6-butylamino-2-mercaptobenzothiazole intermediate. This can be prepared from 4-butylaniline (B89568) via reaction with carbon disulfide. The resulting 2-mercapto compound is then treated with a chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is highly effective for this conversion, reacting at moderate temperatures to give the 2-chlorobenzothiazole (B146242) in high yield. google.com Thionyl chloride has also been reported for similar transformations. researchgate.net
Another powerful route is to perform a Sandmeyer-type reaction on a 2-aminobenzothiazole (B30445) derivative. The 2-amino group is first diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures, and the resulting diazonium salt is then treated with a copper(I) chloride solution to install the chlorine atom.
Given the availability of 2-chloro-6-nitrobenzothiazole as a synthetic intermediate, the strategy of reducing the nitro group and then alkylating the resulting amine (as described in 2.1.2) is a highly viable and logical pathway. nih.gov
Optimization of Reaction Conditions and Yield
Optimizing the yield and purity of this compound requires careful control over each step of the synthetic sequence.
For the benzothiazole ring formation , key parameters include temperature, solvent, and reaction time. When using the bromine-thiocyanate method, maintaining a low temperature during the addition of bromine is crucial to prevent unwanted side reactions. The use of ionic liquids as solvents has been shown to enhance reaction rates and yields for some benzothiazole syntheses. ijpsr.com
In the chlorination of 2-mercaptobenzothiazoles , the reaction with sulfuryl chloride is often exothermic, necessitating temperature control (e.g., 10-30°C) to ensure selectivity and safety. google.com The molar ratio of the chlorinating agent is also critical; an excess is typically used to drive the reaction to completion. google.com
For the N-alkylation step , the choice of solvent (e.g., DMF, acetonitrile), base (e.g., K₂CO₃, NaH), and temperature can significantly impact the reaction efficiency and minimize side reactions like dialkylation.
Table 2: Illustrative Reaction Conditions for Key Synthetic Steps
| Transformation | Reagents & Conditions | Typical Yield | Reference |
|---|---|---|---|
| Cyclization (Aniline to 2-Aminobenzothiazole) | KSCN, Br₂, Glacial Acetic Acid, <10°C | ~70-85% | |
| Nitro Reduction (Ar-NO₂ to Ar-NH₂) | SnCl₂/HCl, Ethanol (B145695) | High | nih.gov |
| Chlorination (2-Mercaptobenzothiazole to 2-Chlorobenzothiazole) | SO₂Cl₂, 10-50°C | High | google.com |
| Nucleophilic Substitution (2-Chlorobenzothiazole + Amine) | Various amines, with or without solvent | Variable | nih.gov |
Synthetic Approaches for Related Benzothiazole Derivativesnih.gov
The chemistry of benzothiazoles is rich and allows for the synthesis of a vast array of derivatives through various modifications of the core structure. These analogues are often explored for their potential applications in medicinal chemistry and material science. nih.gov
Modifications of the Benzothiazole Ring System
The benzothiazole scaffold can be functionalized at multiple positions, leading to diverse libraries of compounds.
Substitution on the Benzene Ring: The benzene portion of the benzothiazole can be substituted at positions 4, 5, 6, and 7. Syntheses often start with pre-substituted anilines to introduce groups such as halogens (fluoro, chloro), nitro, alkoxy, and cyano groups. nih.govtandfonline.com For example, 6-fluoro-7-chloro-2-aminobenzothiazole has been synthesized from 3-chloro-4-fluoroaniline.
Functionalization at the C2-Position: The 2-position is a major site for modification. 2-Chlorobenzothiazole is a versatile intermediate, as the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate large families of 2-substituted derivatives. sigmaaldrich.comsigmaaldrich.com Furthermore, 2-aminobenzothiazole can be acylated or reacted with electrophiles to form fused heterocyclic systems. nih.govnih.govniscpr.res.in
Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), can be applied to halo-substituted benzothiazoles to form C-C or C-N bonds, allowing for the introduction of aryl, alkyl, and complex amino groups. nih.gov
Table 3: Examples of Modified Benzothiazole Derivatives
| Derivative Type | Synthetic Method | Purpose of Modification | Reference |
|---|---|---|---|
| 2-Arylbenzothiazoles | Condensation of 2-aminothiophenol with benzaldehydes | Introduce aryl diversity at C2 | nih.gov |
| 2-(Substituted amino)benzothiazoles | Nucleophilic substitution on 2-chlorobenzothiazole | Introduce diverse amine functionalities | nih.gov |
| Fused Imidazo[2,1-b]benzothiazoles | Reaction of 2-aminobenzothiazole with α-haloketones | Create complex, rigid heterocyclic systems | nih.gov |
Introduction of Diverse Substituents at the 2-Position
The functionalization of the 2-position of the benzothiazole ring is a common strategy to create a diverse range of derivatives. nih.gov This can be achieved through several synthetic routes, including the condensation of 2-aminothiophenols with various electrophiles or the modification of a pre-existing benzothiazole core.
One prevalent method involves the reaction of 2-aminothiophenols with aldehydes, ketones, carboxylic acids, or their derivatives. mdpi.comnih.gov For instance, the condensation of 2-aminothiophenol with aldehydes can be facilitated by catalysts such as H2O2/HCl, providing an efficient route to 2-substituted benzothiazoles. mdpi.comnih.gov Similarly, reactions with β-diketones in the presence of a Brønsted acid catalyst under metal-free conditions yield 2-substituted benzothiazoles. organic-chemistry.org
Alternative approaches focus on the direct functionalization of the benzothiazole ring. For example, C-H functionalization at the 2-position can be achieved using phosphonium (B103445) intermediates, allowing for the introduction of various nucleophiles. nih.gov Metal-free, multicomponent tandem cyclization/aromatization offers another pathway to synthesize 2-substituted naphthothiazoles and benzothiazoles. researchgate.net Additionally, copper-catalyzed reactions of o-iodoanilines, sulfur, and N-tosylhydrazones can selectively produce 2-aryl or 2-benzyl substituted benzothiazoles. organic-chemistry.org
The introduction of halogen atoms, such as chlorine, at the 2-position is a key step for further derivatization. An ionic cascade insertion/cyclization of thia-functionalized arylisocyanides provides an efficient synthesis of 2-halobenzothiazole derivatives. organic-chemistry.org These 2-chloro-substituted benzothiazoles can then serve as versatile intermediates for introducing a wide array of substituents through nucleophilic substitution reactions.
Table 1: Selected Methods for Introducing Substituents at the 2-Position of Benzothiazoles
| Starting Materials | Reagents/Catalysts | Product Type |
| 2-Aminothiophenols, Aldehydes | H2O2/HCl | 2-Substituted Benzothiazoles |
| 2-Aminothiophenols, β-Diketones | Brønsted Acid | 2-Substituted Benzothiazoles |
| Benzothiazole | Triphenylphosphine | 2-Functionalized Benzothiazoles |
| α-Tetralones/Cyclohexenones, Styrene derivatives, Ammonium salt, Sulfur | Metal-free | 2-Substituted Naphthothiazoles/Benzothiazoles |
| o-Iodoaniline derivatives, S8, N-Tosylhydrazones | Copper | 2-Aryl/Benzyl Benzothiazoles |
| Thia-functionalized Arylisocyanides | Ionic Cascade | 2-Halobenzothiazoles |
Functionalization at the 6-Position and Other Ring Positions
Modification of the benzene ring of the benzothiazole nucleus, particularly at the 6-position, is another important strategy for creating structural diversity. The introduction of substituents at this position can significantly influence the properties of the resulting compounds.
A common approach to introduce a butylamino group at the 6-position would involve the nitration of a suitable benzothiazole precursor, followed by reduction of the nitro group to an amino group, and subsequent N-alkylation with a butyl halide. The synthesis of 6-substituted benzothiazole derivatives has been explored for various applications. For instance, benzothiazole-6-carboxylate derivatives have been synthesized and evaluated for their biological activities. researchgate.net
The synthesis of compounds with substitutions at other positions of the benzene ring has also been reported. For example, the preparation of 2-chloro-6-methylbenzoic acid, a related chloro-substituted aromatic compound, has been achieved through methods like nucleophilic aromatic substitution and carbonylation. researchgate.net These strategies could potentially be adapted for the synthesis of specifically substituted benzothiazole precursors.
The regioselective functionalization of the benzothiazole ring can also be achieved through directed metalation. For example, ortholithiation of unprotected benzoic acids has been used to synthesize 2-chloro-6-substituted benzoic acids, demonstrating a method for controlled substitution on a benzene ring bearing a chloro substituent. researchgate.net
Advanced Synthetic Strategies and Green Chemistry Considerations for Benzothiazoles
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of benzothiazoles. nih.gov These strategies often aim to reduce the use of hazardous reagents, minimize waste, and improve atom economy. nih.gov
Electrochemical Synthesis Approaches in Related Compounds
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. sid.ir These methods can often be performed under mild conditions without the need for external oxidants or reductants. rsc.org For instance, the electrochemical synthesis of benzothiazoles has been achieved through the intramolecular dehydrogenative C–S bond formation from N-aryl thioamides. rsc.org This catalyst-free and supporting electrolyte-free method can produce benzothiazoles in good to excellent yields. nih.gov
Another electrochemical approach involves a TEMPO-catalyzed C–H thiolation reaction for the synthesis of benzothiazoles from N-(hetero)arylthioamides. acs.org This metal- and reagent-free method provides access to a variety of benzothiazoles. acs.org Furthermore, electrochemical methods have been employed for the synthesis of benzothiazole-benzene-1,2-diol derivatives through the reaction of electrochemically generated ortho-benzoquinones with benzothiazole-2-thiol. sid.ir The merging of electrochemistry with nickel catalysis has also been shown to be a powerful strategy for constructing C–N bonds in the synthesis of related heterocyclic compounds like 1,2-benzothiazines. acs.org
Catalytic Methods for C-N and C-Cl Bond Formation
Catalytic methods play a crucial role in the efficient formation of C-N and C-Cl bonds in the synthesis of benzothiazoles and their precursors. Transition metal catalysis, in particular, has been extensively used for C-N bond formation. acs.org For example, a Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzothiazoles using acyl azides as a nitrogen source has been developed. acs.orgnih.gov This method utilizes the benzothiazole as a directing group and proceeds under mild, external oxidant-free conditions. acs.orgnih.gov Copper-catalyzed C-H functionalization/C-N bond formation has also been employed in the synthesis of related benzimidazoles from amidines. nih.gov
The formation of the C-Cl bond is often a key step in preparing precursors for compounds like this compound. Methods for preparing chloro-substituted aromatic compounds, such as the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617) from 2-chloro-6-fluorotoluene, involve chlorination reactions. google.com The synthesis of 2-chloro-6-methylthiotoluene from 2-chloro-6-aminotoluene via a diazotization reaction also highlights a method for introducing a chloro substituent. google.com While direct catalytic C-Cl bond formation on the benzothiazole ring is less common, palladium catalysts have been shown to be effective in the synthesis of 2-aminobenzothiazoles from 2-chloroanilines, indicating their utility in reactions involving C-Cl bonds. nih.gov
Environmentally Benign Synthetic Protocols for Benzothiazole Production
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to develop more sustainable processes. mdpi.comnih.gov This includes the use of water as a solvent, recyclable catalysts, and energy-efficient reaction conditions.
One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of work-up and purification steps. An efficient one-step method for the synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. rsc.org This method is metal/ligand-free and provides excellent yields in a short reaction time. rsc.org
The use of heterogeneous catalysts that can be easily recovered and reused is another hallmark of green chemistry. For example, SnP2O7 has been used as a recyclable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields in very short reaction times. mdpi.comnih.gov Similarly, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium. organic-chemistry.org
Other green approaches include visible-light-induced cascade radical cyclizations for synthesizing benzothiazoles with fluoroalkyl substituents and the use of H2O2/HCl as a catalyst system in ethanol at room temperature. nih.govmdpi.comnih.gov Furthermore, catalyst- and additive-free methods, such as the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur in DMSO, have been developed for the synthesis of 2-substituted benzothiazoles. nih.gov
Table 2: Environmentally Benign Synthetic Protocols for Benzothiazoles
| Method | Key Features |
| One-step synthesis in water | Metal/ligand-free, excellent yield, short reaction time |
| SnP2O7 catalyzed condensation | Recyclable catalyst, high yields, short reaction times |
| Samarium triflate catalysis | Reusable catalyst, aqueous medium |
| Visible-light-induced cyclization | Mild conditions, access to fluoroalkylated benzothiazoles |
| H2O2/HCl catalysis | Room temperature, efficient |
| Catalyst- and additive-free three-component reaction | Environmentally friendly, broad substrate scope |
Structure Activity Relationship Sar Studies of 2 Chloro 6 Butylaminobenzothiazole Derivatives
Systematic Elucidation of Structure-Activity Relationships on the Benzothiazole (B30560) Scaffold
The biological activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. wikipedia.org The core structure, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, presents several positions (2, 4, 5, 6, and 7) that are amenable to substitution, allowing for the fine-tuning of its pharmacological profile.
Impact of the Butylamino Group at Position 6 on Biological Function
The substituent at position 6 of the benzothiazole ring significantly influences the molecule's interaction with biological targets. The presence of an amino group, particularly an N-alkylated amino group like butylamino, plays a crucial role in defining the compound's lipophilicity and its ability to form hydrogen bonds.
The length of the N-alkyl chain is a critical determinant of binding affinity. Studies on other heterocyclic scaffolds have shown that there is often an optimal chain length for receptor interaction. For instance, in certain cannabimimetic indoles, high affinity for CB1 and CB2 receptors is achieved with an alkyl chain of at least three carbons, with optimal binding observed for a five-carbon chain. nih.gov Extending the chain to seven carbons leads to a significant drop in binding affinity, likely due to steric hindrance within the receptor's binding pocket. nih.gov
Role of the Chlorine Atom at Position 2 in Molecular Interactions
The substituent at the 2-position of the benzothiazole ring is pivotal in defining the molecule's electronic character and reactivity. The thiazole ring itself is electron-withdrawing, and the presence of a highly electronegative chlorine atom at position 2 further enhances the electrophilic nature of this position. wikipedia.org This modification can profoundly influence the molecule's interaction with biological targets.
The chlorine atom can participate in various non-covalent interactions, including halogen bonding, where it acts as an electrophilic halogen to interact with a nucleophilic site on a receptor. Its primary role, however, is often as an efficient leaving group. The C2-Cl bond can be susceptible to nucleophilic substitution by amino acid residues (such as cysteine or histidine) within an enzyme's active site, leading to the formation of a covalent bond. This irreversible binding can result in potent and prolonged inhibition of the target.
The importance of the C2-substituent is highlighted by isosteric replacement studies. For example, replacing a 2-mercapto (–SH) group with a 2-amino (–NH2) group in a series of benzothiazoles resulted in a dramatic shift in activity, with the antibacterial effects being lost while antifungal properties emerged. core.ac.uk This demonstrates that the electronic and hydrogen-bonding characteristics of the C2-substituent are critical in determining the specific pharmacological profile. Therefore, the 2-chloro group in 2-chloro-6-butylaminobenzothiazole is a key determinant of its reactivity and potential as a targeted covalent inhibitor.
Investigation of Substituent Effects at Other Positions of the Benzothiazole Ring
While positions 2 and 6 are critical, modifications at other sites on the benzothiazole ring (positions 4, 5, and 7) also modulate biological activity. SAR studies have shown that even minor alterations at these positions can impact potency and selectivity.
The table below summarizes the observed effects of various substituents at different positions on the benzothiazole ring.
| Position | Substituent | Observed Effect on Biological Activity | Reference |
| 4 | -Cl, -CH3 | Modest positive contribution to antimicrobial activity. | researchgate.net |
| 5 | -F | A 6-chloro substituent showed higher bioactivity than a 5-fluoro substituent in an anticancer study. | nih.gov |
| 5 | -CH3 | Substitution with a methyl group can improve anticancer activity. | researchgate.net |
| 6 | -NO2, -CN | Increased antiproliferative activity. | nih.gov |
| 6 | Small lipophilic groups | Improved anticancer inhibitory activity. | researchgate.net |
| 7 | -Cl | A lead compound, 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine, showed potent anticancer effects. | frontiersin.org |
These findings underscore that the benzene portion of the benzothiazole scaffold offers multiple points for modification to optimize pharmacokinetic and pharmacodynamic properties.
Comparative SAR Analysis with Bioisosteric and Isosteric Analogues of this compound
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and metabolic profiles of lead compounds. This involves substituting an atom or group with another that has similar physical or chemical properties.
Replacement of Ring Atoms and Functional Groups
The core benzothiazole scaffold and its key functional groups can be replaced with bioisosteres to explore new chemical space and modulate activity.
Scaffold Hopping : A common strategy is to replace the entire benzothiazole ring system with other bicyclic heteroaromatics like benzimidazole (B57391) or benzoxazole. In one study, an isosteric modification from a benzimidazole to a benzothiazole scaffold resulted in a significant increase in photoprotective activity. nih.gov This "scaffold hopping" can alter the geometry, electronic distribution, and hydrogen bonding capacity of the core structure, leading to different interactions with the biological target.
Functional Group Replacement : The substituents on the ring can also be swapped.
2-Chloro Group : The chlorine at position 2 can be replaced by other classical bioisosteres such as a cyano (CN) or mercapto (SH) group. cambridgemedchemconsulting.com As noted earlier, the isosteric replacement of SH with NH2 at position 2 completely altered the biological activity profile from antibacterial to antifungal, highlighting the profound impact of such a change. core.ac.uk
6-Butylamino Group : The amino group can be replaced with other functional groups like a hydroxyl (–OH) or methyl (–CH3) group. cambridgemedchemconsulting.com While these are not perfect isosteres, they allow for probing the importance of the hydrogen-bonding and lipophilic character of the butylamino substituent.
Ring Bioisosteres : The benzene ring can be swapped for a heteroaromatic ring like pyridine, or the thiazole sulfur atom can be replaced with oxygen (oxazole) or a nitrogen atom (imidazole). cambridgemedchemconsulting.com
The following table lists potential bioisosteric replacements for this compound.
| Original Group | Position | Bioisosteric Replacement | Potential Impact | Reference |
| -Cl | 2 | -SH, -CN, -CF3 | Alters electronic properties, reactivity, and potential for covalent bonding. | core.ac.ukcambridgemedchemconsulting.com |
| -NH- | 6 | -O-, -S-, -CH2- | Modifies hydrogen bonding capacity and lipophilicity. | cambridgemedchemconsulting.com |
| Benzothiazole Scaffold | Core | Benzimidazole, Benzoxazole | Changes core geometry, electronic distribution, and metabolic stability. | nih.gov |
| Benzene Ring | Core | Pyridine Ring | Introduces a hydrogen bond acceptor, altering solubility and binding interactions. | cambridgemedchemconsulting.com |
Steric, Electronic, and Lipophilic Contributions to Activity
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the biological activity of a series of compounds with their physicochemical properties, namely steric, electronic, and lipophilic parameters. uwec.edu Such analyses have been successfully applied to benzothiazole derivatives to understand the structural requirements for activity. researchgate.netrasayanjournal.co.innih.gov
Steric Effects : These relate to the size and shape of the molecule and its substituents. They are often described by parameters like Molar Refractivity (MR) or Taft's steric parameter (Es). Steric bulk can be beneficial if it leads to a better fit in a large receptor pocket, but it can also be detrimental if it causes steric clashes. rasayanjournal.co.inubaya.ac.id In some QSAR models of benzothiazoles, steric parameters have been shown to be critical for predicting activity. researchgate.net
Electronic Effects : These describe the influence of a substituent on the electron distribution of the molecule. They are quantified by parameters like the Hammett constant (σ), which reflects the electron-donating or electron-withdrawing nature of a group, and calculated net atomic charges (Q). researchgate.net The electronic properties of substituents on the benzothiazole ring govern the strength of polar interactions, hydrogen bonds, and halogen bonds with the target.
Lipophilic Effects : Lipophilicity, or the "greasiness" of a molecule, governs its ability to cross cell membranes and its affinity for hydrophobic binding pockets. It is most commonly described by the partition coefficient (log P) or the hydrophobic constant (π). uwec.edu QSAR studies on benzothiazoles have often found a parabolic relationship between log P and activity, indicating that there is an optimal lipophilicity for biological function. researchgate.net
A typical Hansch-type QSAR equation for a series of benzothiazole analogues might look like this:
log(1/C) = k1(log P) - k2(log P)² + k3(σ) + k4(MR) + k5
Where C is the concentration required for a given biological effect, and the k values are coefficients determined by regression analysis. The table below illustrates how these parameters are conceptually applied in a QSAR study.
| Parameter Type | Descriptor | Example | Role in Activity |
| Lipophilic | log P, π | Partition coefficient | Governs membrane transport and hydrophobic interactions. Often shows an optimal value. |
| Electronic | Hammett (σ), Net Charge (Q) | Electron-withdrawing/donating ability | Influences polar interactions, H-bonds, and reaction propensity. |
| Steric | Molar Refractivity (MR), Es | Molecular volume and shape | Determines the geometric fit within the binding site; can cause steric hindrance. |
SAR-Driven Design of Novel this compound Analogues
The exploration of the structure-activity relationships (SAR) of this compound has paved the way for the rational design of novel analogues with enhanced biological profiles. By systematically modifying the core structure and observing the resultant changes in activity, researchers can identify key pharmacophoric features and develop strategies to optimize potency, selectivity, and target specificity.
Iterative Design and Synthesis for Potency Enhancement
The iterative process of designing, synthesizing, and biologically evaluating new analogues is a cornerstone of medicinal chemistry. For this compound derivatives, this approach focuses on strategically modifying different parts of the molecule to improve its interaction with the biological target, thereby increasing its potency.
One of the primary areas for modification is the butylamino group at the 6-position . The length and nature of the alkyl chain can significantly influence activity. An iterative approach would involve the synthesis of a series of analogues with varying alkyl chains to probe the size and nature of the binding pocket. For instance, modifying the n-butyl group to isobutyl, sec-butyl, or tert-butyl moieties can provide insights into the steric tolerance of the target protein. Furthermore, extending or shortening the alkyl chain (e.g., propyl, pentyl, hexyl) can help to optimize van der Waals interactions within the binding site.
Another key area for iterative design is the aromatic core of the benzothiazole ring . Introduction of additional substituents on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect target binding and cell permeability. For example, the synthesis of analogues with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups at available positions can lead to enhanced potency by altering the electron density of the ring system and its ability to participate in key interactions like pi-stacking or hydrogen bonding. nih.gov
The following table illustrates a hypothetical iterative design process starting from the lead compound, this compound, with the aim of enhancing potency.
| Compound ID | Modification from Lead | Rationale | Predicted Outcome |
| Lead | This compound | - | Baseline Potency |
| Analogue 1a | 6-Propylaminobenzothiazole | Explore effect of shorter alkyl chain | Decreased or similar potency |
| Analogue 1b | 6-Pentylaminobenzothiazole | Explore effect of longer alkyl chain | Increased or similar potency |
| Analogue 2 | 2-Chloro-6-(isobutylamino)benzothiazole | Investigate steric tolerance of binding pocket | Potentially altered potency/selectivity |
| Analogue 3 | 2-Chloro-5-fluoro-6-butylaminobenzothiazole | Modulate electronic properties of the benzene ring | Potential for enhanced binding affinity |
| Analogue 4 | 2-Bromo-6-butylaminobenzothiazole | Evaluate impact of a different halogen at C-2 | Possible increase in potency due to altered halogen bonding |
This table is for illustrative purposes and the predicted outcomes are hypothetical, based on general medicinal chemistry principles.
Strategies for Improving Selectivity and Target Specificity
Achieving high potency is only one aspect of drug design; ensuring that a compound interacts selectively with its intended target is equally critical to minimize off-target effects. For this compound analogues, several strategies can be employed to enhance selectivity.
A primary strategy involves exploiting structural differences between the intended target and related off-targets. If the target protein has a specific sub-pocket that is not present in other related proteins, analogues can be designed to incorporate functional groups that can occupy this unique space. For instance, if the binding site of the target accommodates a bulky group, extending the butylamino chain or introducing a branched alkyl group could enhance selectivity.
Conformational constraint is another powerful strategy. The butylamino side chain in the parent compound is flexible. By introducing rigidity, for example, by incorporating the alkyl chain into a cyclic system (e.g., a piperidine (B6355638) or pyrrolidine (B122466) ring), the number of accessible conformations is reduced. This can lead to a more favorable binding entropy and improved selectivity if the constrained conformation is the one recognized by the intended target.
The introduction of polar functional groups can also be a key strategy for improving selectivity. By incorporating groups capable of forming specific hydrogen bonds (e.g., hydroxyl, amide, or sulfone groups) into the butylamino side chain or the benzothiazole ring, it is possible to engage in unique interactions with the target protein that are not possible with off-targets. For example, replacing the butylamino group with a butoxy or a butylsulfonyl moiety would significantly alter the electronic and hydrogen bonding properties of the substituent at the 6-position.
The table below outlines some potential strategies to improve the selectivity of this compound analogues.
| Strategy | Example Modification | Rationale for Improved Selectivity |
| Exploiting Unique Sub-pockets | Introduction of a bulky substituent on the butyl chain (e.g., a phenyl group) | The bulky group may fit into a specific hydrophobic pocket present only in the target enzyme. |
| Conformational Constraint | Replacement of the butylamino group with a piperidinyl or pyrrolidinyl moiety | Reduces conformational flexibility, potentially favoring binding to the target over off-targets. |
| Introduction of Specific Hydrogen Bonding Groups | Addition of a hydroxyl or amide group to the butyl chain | Enables the formation of specific hydrogen bonds with amino acid residues unique to the target's active site. |
| Modulating Physicochemical Properties | Replacement of the 6-butylamino group with a 6-butoxy or 6-butylsulfonyl group | Alters the lipophilicity and hydrogen bonding capacity, potentially disfavoring binding to off-targets. |
This table presents hypothetical strategies based on established principles of medicinal chemistry.
Through the systematic application of these iterative design and selectivity-enhancing strategies, novel this compound analogues can be developed with optimized pharmacological profiles, paving the way for potential therapeutic applications.
Mechanistic Investigations of Biological Activities Associated with 2 Chloro 6 Butylaminobenzothiazole and Its Class
Molecular Mechanisms of Action in Cellular and Biochemical Systems
The diverse biological activities of 2-aminobenzothiazole (B30445) derivatives stem from their ability to interact with various molecular targets within cellular systems. These interactions can lead to the modulation of enzyme activity, binding to specific receptors, and alteration of intracellular signaling cascades.
A significant mechanism through which 2-aminobenzothiazole derivatives exert their biological effects is the inhibition of key enzymes. nih.govnih.gov
DNA Gyrase: A notable target for this class of compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govrsc.org DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov The 2-aminobenzothiazole scaffold has been identified as a potent inhibitor of the GyrB subunit's ATPase activity. nih.govrsc.org By binding to the ATP-binding site on GyrB, these compounds prevent the enzyme from carrying out its function, ultimately leading to bacterial cell death. nih.gov For instance, a series of 5-substituted 2-aminobenzothiazole-based inhibitors have demonstrated low nanomolar inhibition of E. coli DNA gyrase (IC₅₀ < 10 nM). nih.govnih.gov Molecular docking studies have revealed that the 2-aminobenzothiazole core can form crucial hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of GyrB. nih.gov
Kinases: Kinases are another major class of enzymes targeted by 2-aminobenzothiazole derivatives, particularly in the context of anticancer activity. nih.govnih.gov These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Various 2-aminobenzothiazole compounds have been shown to inhibit a range of kinases, including:
Tyrosine Kinases: Such as Colony-Stimulating Factor 1 Receptor (CSF1R), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtandfonline.com For example, a 2-aminobenzothiazole derivative was found to have potent inhibitory activity against CSF1R kinase with an IC₅₀ value of 1.4 nM. nih.gov
Serine/Threonine Kinases: Including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and RAF kinases. nih.gov Certain derivatives have shown effective inhibition of Aurora B kinase with IC₅₀ values in the nanomolar range (0.09 and 0.12 μM). nih.gov
Phosphoinositide 3-kinases (PI3Ks): A family of enzymes involved in cell growth, proliferation, and survival. acs.org Some novel 2-aminobenzothiazole compounds have been evaluated for their PI3Kγ inhibition, with the most effective showing 47% and 48% inhibition at a concentration of 100 μM. acs.orgresearchgate.net
The inhibitory action against these kinases is often achieved through competitive binding at the ATP-binding site, a common feature of many kinase inhibitors. nih.govacs.org
Beyond enzyme inhibition, 2-aminobenzothiazole derivatives can also elicit biological responses by binding to specific receptors. nih.gov
Histamine (B1213489) H3 Receptor (H3R): A notable example is the interaction with the histamine H3 receptor, a G protein-coupled receptor (GPCR) involved in neurotransmission. nih.govnih.gov Certain benzothiazole (B30560) derivatives have been developed as potent H3R ligands. For instance, a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative displayed a high affinity for the H3R with a Ki value of 0.012 μM. nih.govnih.gov Such interactions can modulate the release of various neurotransmitters, suggesting potential therapeutic applications in neurological disorders. nih.gov
The binding of these ligands to their target receptors is governed by a combination of interactions, including hydrogen bonds, electrostatic interactions, and π-sulfur interactions. mdpi.com For example, studies on the interaction between a benzothiazole derivative and lysozyme (B549824) identified a pi-sulfur interaction between the thiazole (B1198619) moiety and a tryptophan residue, as well as hydrogen bonds with other residues, contributing to the stability of the complex. mdpi.com
The interaction of 2-aminobenzothiazole derivatives with their molecular targets can trigger changes in intracellular signaling pathways, leading to a cascade of downstream effects.
Cytokine Production: Some 2-aminobenzothiazole derivatives have been shown to modulate the production of cytokines, which are key signaling molecules in the immune system. researchgate.net Certain compounds were found to significantly suppress the production of the Th-2 cytokine. researchgate.net Additionally, some derivatives inhibited the production of lipopolysaccharide (LPS)-induced nitrites in macrophage cell lines, indicating an anti-inflammatory effect. researchgate.net
In Vitro Biological Profiling of 2-Chloro-6-butylaminobenzothiazole and Analogues
The biological activities of this compound and its analogues have been characterized through a variety of in vitro assays, providing valuable data on their potential therapeutic applications.
Cell-based assays are crucial for determining the efficacy of compounds against specific pathogens or in disease models.
Anti-infective Activity: The 2-aminobenzothiazole scaffold is a well-established framework for the development of antibacterial agents. nih.gov As discussed earlier, their ability to inhibit DNA gyrase makes them effective against a range of bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govnih.gov
Antiplasmodial Activity: Benzothiazole derivatives have also demonstrated activity against the malaria parasite, Plasmodium falciparum. nih.gov
Anti-tubercular Activity: Several studies have focused on the anti-tubercular potential of this chemical class. nih.govresearchgate.net An amino-benzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis. nih.govresearchgate.net Some of these molecules exhibited bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov For example, one compound demonstrated bactericidal activity at 27.5 μM against replicating bacteria. nih.gov
Anti-yeast Activity: A number of 6-substituted 2-aminobenzothiazole derivatives have been synthesized and screened for their antifungal activity. researchgate.netnih.gov Several compounds showed significant activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values in the range of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. researchgate.netnih.gov
The table below summarizes the in vitro anti-infective activities of some 2-aminobenzothiazole analogues.
| Compound Class | Target Organism | Activity | Reference |
| 5-Substituted 2-aminobenzothiazoles | ESKAPE pathogens | MIC < 0.03 μg/mL for most Gram-positive strains | nih.govnih.gov |
| 6-Substituted 2-aminobenzothiazoles | Candida species | MIC 4-8 μg/mL | researchgate.netnih.gov |
| Amino-benzothiazoles | Mycobacterium tuberculosis | Bactericidal at 27.5 μM | nih.gov |
Enzymatic assays are employed to quantify the potency of inhibitors by determining their IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
As previously mentioned, 2-aminobenzothiazole derivatives have shown potent inhibition of various enzymes. The table below provides a selection of reported inhibition constants for different analogues against their respective enzyme targets.
| Compound Class/Derivative | Enzyme Target | IC₅₀ Value | Ki Value | Reference |
| 5-Substituted 2-aminobenzothiazoles | E. coli DNA Gyrase | < 10 nM | - | nih.govnih.gov |
| 2-Aminobenzothiazole derivative | CSF1R kinase | 1.4 nM | - | nih.gov |
| 2-Aminobenzothiazole derivatives | Aurora B kinase | 0.09 and 0.12 μM | - | nih.gov |
| 3-(azepan-1-yl)propyloxy-linked benzothiazole | Histamine H3 Receptor | - | 0.012 μM | nih.govnih.gov |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone | Acetylcholinesterase (AChE) | 6.7 µM | - | nih.govnih.gov |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone | Butyrylcholinesterase (BuChE) | 2.35 µM | - | nih.govnih.gov |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone | Monoamine oxidase B (MAO-B) | 1.6 µM | - | nih.govnih.gov |
| Benzothiazole derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | - | rsc.orgnih.govrsc.org |
| Benzothiazole derivative 4f | Monoamine oxidase B (MAO-B) | 40.3 ± 1.7 nM | - | rsc.orgnih.govrsc.org |
| Sulfonyl thiourea (B124793) of benzo[d]thiazole 6k | Acetylcholinesterase (AChE) | 0.027 ± 0.008 μM | 24.49 nM | researchgate.net |
| Sulfonyl thiourea of benzo[d]thiazole 6j | Butyrylcholinesterase (BChE) | - | 12.16 nM | researchgate.net |
| 2-aminobenzothiazole hybrid 4a | VEGFR-2 | 91 nM | - | tandfonline.com |
These quantitative data are essential for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to enhance their potency and selectivity.
Computational Chemistry and Molecular Modeling of 2 Chloro 6 Butylaminobenzothiazole
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 2-Chloro-6-butylaminobenzothiazole, and its biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzothiazole (B30560) derivatives provides a framework for predicting its binding behavior. For instance, molecular docking studies on newly synthesized benzothiazole derivatives have been conducted to evaluate their potential as atypical antipsychotics by examining their interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov In these studies, the Glide 7.6 module of the Schrödinger software suite was utilized to predict the binding modes and docking scores of the compounds. nih.gov The docking scores are indicative of the binding affinity, with lower scores generally suggesting a more favorable interaction.
In a different context, docking studies on benzothiazole analogues designed as antibacterial agents were performed against the Escherichia coli DNA gyrase (PDB ID: 4TMA). researchgate.net This enzyme is a crucial target for antibacterial drugs. researchgate.net The docking simulations predicted the binding energies and interaction patterns of the ligands within the enzyme's active site. researchgate.net For example, certain derivatives were found to have significant binding energies, suggesting a strong affinity for the target. researchgate.net
These studies establish a precedent for the computational evaluation of this compound against various biological targets. By employing similar methodologies, it would be possible to predict its binding modes and affinities, thereby hypothesizing its potential therapeutic applications.
A critical outcome of molecular docking studies is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. In the study of benzothiazole analogues as antibacterial agents, specific interactions with crucial amino acids in the DNA gyrase active site were identified. researchgate.net These included interactions with residues such as VAL28, VAL613, ARG32, ARG885, PRO43, and ASP612. researchgate.net The formation of hydrogen bonds and other non-covalent interactions with these residues is critical for the stability of the ligand-protein complex.
Similarly, in the investigation of benzothiazole derivatives with potential antipsychotic activity, the analysis of the docking poses revealed the specific hydrogen bond networks formed between the ligands and the dopamine and serotonin receptors. nih.gov The OPLS 2005 force field was used to accurately model these interactions. nih.gov
For this compound, it can be inferred that the benzothiazole core, the chloro group, and the butylamino substituent would each play a role in forming specific interactions with target residues. The nitrogen and sulfur atoms of the benzothiazole ring can act as hydrogen bond acceptors, while the butylamino group can serve as a hydrogen bond donor and also form hydrophobic interactions. The chlorine atom can participate in halogen bonding or other electrostatic interactions. Identifying these key residues is a crucial step in understanding the molecular basis of the compound's activity and in guiding further structural modifications to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzothiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models are powerful tools for predicting the biological activity of novel compounds based on their structural features. Several QSAR studies have been successfully conducted on benzothiazole derivatives to predict their activity against various biological targets.
For example, a QSAR study on 45 benzothiazole analogues as inhibitors of the p56lck protein tyrosine kinase, a target for anticancer drugs, resulted in a predictive model with a correlation coefficient (r²) of 0.983 and a cross-validated correlation coefficient (q²) of 0.723. benthamdirect.com This indicates a robust and predictive model. benthamdirect.com Another 3D-QSAR study on a similar set of compounds yielded CoMFA and CoMSIA models with q² values of 0.710 and 0.642, respectively, and r² values of 0.966 and 0.956, respectively, further confirming the potential to predict the p56lck inhibitory activity of benzothiazole derivatives. ijpsr.com
In the realm of anticancer research, a Group-based QSAR (G-QSAR) analysis was performed on 41 benzothiazole derivatives to identify structural fragments that contribute to their anticancer activity. chula.ac.th The developed model showed a good correlation between the structural features and the anticancer potential, with an r² of 0.81, a q² of 0.75, and a predictive r² of 0.70. chula.ac.th
Furthermore, a QSAR model was developed for benzothiazole analogues to predict their antibacterial activity, which was then used to screen a larger set of compounds. researchgate.net These examples demonstrate the utility of QSAR in developing predictive models for the biological activities of benzothiazole derivatives, a strategy that could be readily applied to this compound.
Table 1: Predictive QSAR Models for Benzothiazole Derivatives
| Target/Activity | Model Type | No. of Compounds | r² | q² | pred_r² | Reference |
| p56lck Inhibition | QSAR | 45 (35 training) | 0.983 | 0.723 | 0.765 | benthamdirect.com |
| p56lck Inhibition | 3D-QSAR (CoMFA) | 44 | 0.966 | 0.710 | - | ijpsr.com |
| p56lck Inhibition | 3D-QSAR (CoMSIA) | 44 | 0.956 | 0.642 | - | ijpsr.com |
| Anticancer | G-QSAR | 41 (28 training) | 0.81 | 0.75 | 0.70 | chula.ac.th |
r²: Correlation coefficient; q²: Cross-validated correlation coefficient; pred_r²: Predictive correlation coefficient for the external test set.
A key aspect of QSAR studies is the identification of physicochemical and electronic descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various properties of the molecules, such as their size, shape, hydrophobicity, and electronic distribution.
In the QSAR study of p56lck inhibitors, major contributing descriptors included subdivided surface area, water-accessible surface area, and partial charges. benthamdirect.com This suggests that the size, shape, and electrostatic properties of the benzothiazole derivatives are crucial for their inhibitory activity. benthamdirect.com
The G-QSAR model for anticancer benzothiazole derivatives identified three critical descriptors: R1-DeltaEpsilonC, R1-XKHydrophilicArea, and R2-6ChainCount. chula.ac.th The model equation indicated that the presence of hydrophobic groups at the R1 position would enhance anticancer activity. chula.ac.th This provides clear guidance for the structural modification of these compounds.
The general consensus from these studies is that a combination of steric, electronic, and hydrophobic properties governs the activity of benzothiazole derivatives. For this compound, descriptors such as its molecular weight, logP (a measure of hydrophobicity), and the partial charges on its atoms would likely be important determinants of its biological activity.
Table 2: Key Descriptors from QSAR Studies of Benzothiazole Derivatives
| Study Focus | Key Descriptors | Implication for Activity | Reference |
| p56lck Inhibition | Subdivided surface area, partial charges, water accessible surface area | Size, shape, and electrostatic properties are critical. | benthamdirect.com |
| Anticancer Activity | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount | Hydrophobicity and chain length at specific positions are important. | chula.ac.th |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational flexibility of ligands and the dynamic nature of their interactions with biological targets.
The MD simulations, conducted over a specific time scale (e.g., nanoseconds), can reveal how the ligand and protein adapt to each other upon binding. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the complex. In the study of MAO-B inhibitors, the RMSD values for a promising compound fluctuated between 1.0 and 2.0 Å, indicating good conformational stability within the binding site. nih.gov
Applying MD simulations to this compound complexed with a putative target would allow for a detailed investigation of its conformational preferences in a solvated environment and within a binding pocket. It would also provide insights into the stability of the interactions predicted by molecular docking and help to refine the understanding of its mechanism of action at a dynamic, atomic level.
Analysis of Ligand Flexibility and Protein Conformational Changes
A key aspect of understanding a molecule's biological activity is to analyze its flexibility and how it might induce changes in the shape of a target protein upon binding. For this compound, this would involve studying the rotational freedom around the chemical bonds of its butylamino side chain. The flexibility of this chain could be a critical determinant in how the molecule fits into a protein's binding pocket.
Computational methods, such as molecular dynamics simulations, would be employed to explore the various conformations that this compound can adopt. These simulations could also model how the binding of this ligand might cause a protein to change its shape, a process known as induced fit, which is often essential for biological function.
Computational Prediction of Molecular Stability and Interactions
Predicting the stability of the this compound molecule and its complexes with proteins is another vital area of computational study. This involves calculating the energy of the molecule in different states to determine its most stable conformations.
Furthermore, molecular docking simulations would be instrumental in predicting how this compound might bind to a protein target. These simulations would identify potential binding poses and estimate the strength of the interaction, providing insights into the specific amino acid residues that are important for binding. This information is invaluable for the rational design of more potent and selective molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations for this compound would provide a detailed picture of its electron distribution and geometry. This would allow for the accurate prediction of various molecular properties, such as its vibrational frequencies and thermodynamic stability.
Frontier Molecular Orbital Analysis and Electrostatic Potentials
Frontier Molecular Orbital (FMO) analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. For this compound, FMO analysis would help to identify the most likely sites for electrophilic and nucleophilic attack.
The calculation of the molecule's electrostatic potential (ESP) map would provide a visual representation of the charge distribution. The ESP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are key to understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its binding to a protein.
Drug Discovery and Lead Optimization of Benzothiazole Based Compounds
Strategies for Hit-to-Lead and Lead Optimization for Benzothiazole (B30560) Scaffolds
The journey from an initial "hit"—a compound showing desired biological activity in a screen—to a "lead" compound with more drug-like properties is a critical phase in drug discovery. For the versatile benzothiazole scaffold, which is a key component in a variety of biologically active molecules, several strategies are employed to optimize its potential as a therapeutic agent. nih.govnih.gov
Virtual Screening and High-Throughput Screening for Novel Ligands
The discovery of novel benzothiazole-based ligands often begins with large-scale screening techniques. High-Throughput Screening (HTS) involves the automated testing of large libraries of chemical compounds against a specific biological target. nih.gov This method allows for the rapid identification of initial hits from vast and diverse chemical collections. cymitquimica.com For instance, HTS has been instrumental in identifying benzothiazole derivatives as inhibitors of various enzymes and receptors. chemicalbook.com
Complementing HTS, Virtual Screening (VS) utilizes computational methods to screen large compound databases against a target protein with a known three-dimensional structure. sigmaaldrich.com This in silico approach is a cost-effective and time-efficient way to prioritize compounds for experimental testing. nih.gov VS can be either structure-based, relying on the docking of ligands into the target's binding site, or ligand-based, using the pharmacophoric features of known active compounds to find new ones. sigmaaldrich.com Several studies have successfully employed virtual screening to identify promising benzothiazole-based inhibitors for various targets, including those relevant to cancer and infectious diseases.
Cheminformatics Approaches in Benzothiazole Series Design
Once initial hits are identified, cheminformatics plays a pivotal role in designing series of benzothiazole compounds with improved properties. By analyzing the structure-activity relationships (SAR) of the initial hits, medicinal chemists can build computational models to predict the activity of new, yet-to-be-synthesized analogues. These models help in understanding which structural modifications on the benzothiazole scaffold are likely to enhance potency and selectivity.
Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization (Computational Aspects)
A potent biological activity is not sufficient for a compound to become a successful drug. It must also possess favorable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Computational methods are invaluable in the early assessment of these properties for benzothiazole derivatives.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The ADME properties of a drug candidate determine its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. In silico tools can predict various ADME parameters for benzothiazole derivatives, guiding their optimization. These predictions are based on the physicochemical properties of the molecules, such as their size, polarity, and flexibility.
For example, computational models can estimate a compound's oral absorption, its ability to cross cell membranes, its metabolic stability, and its potential routes of excretion. By identifying potential ADME liabilities early on, chemists can modify the benzothiazole structure to improve its pharmacokinetic profile, for instance, by fine-tuning its lipophilicity.
In Silico Assessment of Drug-Likeness and Bioavailability Potential
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. Several computational rules and filters, such as Lipinski's Rule of Five, are used to evaluate drug-likeness. These rules are based on the physicochemical properties of known oral drugs and help to identify compounds with a higher probability of good oral bioavailability.
In silico tools can calculate these properties for benzothiazole derivatives, allowing for an early assessment of their potential as orally administered drugs. This helps to prioritize compounds for further development and reduces the risk of late-stage failures due to poor pharmacokinetic properties.
Genotoxicity and Mutagenicity Assessment Methodologies in Drug Discovery
Ensuring the safety of a drug candidate is paramount. Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. Therefore, assessing the genotoxic potential of new chemical entities is a critical and mandatory part of drug development.
Several in vitro and in silico methods are employed early in the drug discovery process to flag potentially genotoxic compounds. A standard battery of tests is often used to assess different genotoxic mechanisms. For benzothiazole derivatives, as with any new chemical series, early assessment of genotoxicity is crucial.
One of the most common in vitro tests is the bacterial reverse mutation assay , also known as the Ames test. This test uses specific strains of bacteria to detect gene mutations caused by a chemical. Other in vitro assays, such as the micronucleus test and the chromosomal aberration test, are used to detect damage to chromosomes in mammalian cells.
In silico methods for predicting genotoxicity are also gaining importance. These computational models are trained on large datasets of known genotoxic and non-genotoxic compounds and can predict the potential of a new molecule to be genotoxic based on its chemical structure. These predictive tools help in prioritizing compounds and designing safer molecules from the outset.
Computational Screening for Potential Genotoxic Liabilities
In the early stages of drug discovery, identifying and eliminating compounds with potential genotoxic liabilities is crucial to reduce late-stage failures. Computational, or in silico, toxicology models are increasingly employed as a rapid and cost-effective preliminary screening tool before resource-intensive in vitro testing. For benzothiazole derivatives, including 2-Chloro-6-butylaminobenzothiazole, these computational methods focus on identifying structural features associated with DNA damage or mutation.
The primary approach involves the use of (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. These models are built upon large datasets of chemicals with known genotoxicity results from experimental assays. By analyzing this data, the models learn to correlate specific molecular descriptors and structural alerts with a higher probability of a compound being mutagenic or clastogenic. For aromatic amines and heterocyclic compounds like benzothiazoles, these models are particularly relevant.
Two main types of (Q)SAR methodologies are often used in a complementary fashion for regulatory purposes, such as under ICH M7 guidelines:
Expert Rule-Based Systems: These systems consist of a set of rules derived from established chemical and toxicological knowledge. They identify specific substructures, known as structural alerts, that are linked to a particular mechanism of toxicity. For a compound like this compound, alerts for aromatic amines or specific heterocyclic rings might be flagged.
The process typically involves submitting the 2D structure of the candidate molecule, such as this compound, into the (Q)SAR software. The software then analyzes the structure against its databases and algorithms to predict the outcome in key genotoxicity tests, such as the Ames test and the in vitro micronucleus assay. These predictions help prioritize which compounds to advance for experimental testing and can guide medicinal chemists in designing new analogues that avoid these potential liabilities. Dynamic QSAR models that incorporate variables like time and dose are also being developed to enhance predictive accuracy for complex materials.
Table 1: Key Computational Approaches for Genotoxicity Prediction
| Computational Approach | Description | Application to Benzothiazoles |
|---|---|---|
| (Q)SAR Models | (Quantitative) Structure-Activity Relationship models predict toxicity based on chemical structure. | Predicts potential for mutagenicity and clastogenicity based on the benzothiazole core and its substituents. |
| Expert Rule-Based Systems | Identifies well-known structural fragments ("structural alerts") associated with genotoxicity. | Flags features like the aromatic amine moiety present in many benzothiazole derivatives as potential liabilities. |
| Statistical-Based Systems | Uses algorithms to find statistical correlations between structure and genotoxicity in large datasets. | Provides a probabilistic assessment of genotoxicity, complementing rule-based approaches. |
| Metabolism Simulation | Predicts the metabolic products of a parent compound, which may be the actual genotoxic species. | Simulates the metabolic activation of the benzothiazole structure, which is often required to exert mutagenic effects. |
In Vitro Assay Design for Genotoxicity Screening (Methodologies, not results)
Following computational screening, lead compounds are subjected to a battery of in vitro genotoxicity assays to experimentally assess their potential to damage genetic material. A standard battery approach is required as no single test can detect all relevant genotoxic mechanisms. The design of these assays is standardized according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure reproducibility and regulatory acceptance.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to detect a compound's potential to cause gene mutations. Its design is based on using specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that have pre-existing mutations rendering them unable to synthesize an essential amino acid, such as histidine.
Principle: The assay evaluates whether the test compound can cause a reverse mutation (reversion) in the bacteria, restoring their ability to produce the amino acid and thus grow on a medium that lacks it.
Methodology:
Strains: A panel of several bacterial strains is used, each sensitive to detecting different types of mutations (e.g., base-pair substitutions or frameshifts).
Metabolic Activation: Since many chemicals, particularly aromatic amines, only become mutagenic after being metabolized by the liver, the assay is performed both with and without an external metabolic activation system. This system, known as S9 mix, is a fraction of rat or hamster liver homogenate containing cytochrome P450 enzymes.
Exposure: The bacteria are exposed to several concentrations of the test compound in either a plate incorporation method (compound, bacteria, and molten agar (B569324) are mixed and poured onto plates) or a pre-incubation method (compound and bacteria are incubated together in liquid culture before plating).
Analysis: After incubation for several days, the number of revertant colonies on each plate is counted.
In Vitro Mammalian Cell Micronucleus (MN) Test
The in vitro micronucleus test is designed to identify substances that cause structural or numerical chromosome damage (clastogenicity or aneugenicity, respectively).
Principle: Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments (from breaks) or whole chromosomes lag behind and are not incorporated into the main daughter nuclei. The frequency of cells containing micronuclei is an indicator of chromosome damage.
Methodology:
Cell Types: The assay can be conducted using various cultured mammalian cells, including Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes (HPBL), or human cell lines like TK6.
Cytokinesis Block: To ensure that only cells that have undergone division are scored, a substance called cytochalasin B is often added. It blocks cytokinesis (the final stage of cell division), leading to the accumulation of binucleated cells where micronuclei are easily identified.
Treatment: Cell cultures are treated with the test compound at multiple concentrations, both with and without the S9 metabolic activation mix, for a defined period.
Scoring: After treatment and staining, cells are analyzed (either manually by microscopy or using high-content automated imaging systems) to determine the frequency of binucleated cells that contain micronuclei. A minimum of 2000 binucleated cells per concentration are typically scored.
In Vitro Mammalian Chromosomal Aberration Test
This assay provides a direct visualization of structural damage to chromosomes.
Principle: The test evaluates the ability of a compound to induce changes in the structure of chromosomes, such as breaks, deletions, or exchanges, in treated cells.
Methodology:
Cell Culture and Exposure: Proliferating mammalian cells (such as CHO or HPBL) are exposed to at least three concentrations of the test article for short or long durations, with and without S9 metabolic activation.
Metaphase Arrest: Following exposure, the cells are treated with a mitotic inhibitor like colcemid or colchicine. This arrests the cells in the metaphase stage of mitosis, when the chromosomes are condensed and most visible.
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained to make the chromosomes visible.
Microscopic Analysis: Metaphase spreads are analyzed under a microscope to identify and quantify the different types of structural aberrations.
Table 2: Overview of Standard In Vitro Genotoxicity Assay Methodologies
| Assay | Endpoint Measured | Key Methodological Steps |
|---|
| Ames Test (Bacterial Reverse Mutation) | Gene mutation | Exposure of histidine-dependent bacteria to the compound; scoring of
Advanced Research Applications and Future Perspectives for 2 Chloro 6 Butylaminobenzothiazole
Development as Chemical Probes and Research Tools
The unique chemical properties of the benzothiazole (B30560) ring system make it an attractive foundation for creating chemical probes and tools to investigate complex biological processes.
The benzothiazole core is integral to the structure of luciferins, the substrates for luciferase enzymes that produce light in bioluminescent organisms. This relationship is actively exploited in the development of probes for bioimaging. For instance, researchers have designed probes where the reaction of a specific analyte, such as hydrogen peroxide (H₂O₂), with a benzothiazole derivative like 6-hydroxy-2-cyanobenzothiazole (HCBT) leads to the in-situ formation of firefly luciferin. nih.gov This reaction, when coupled with the enzyme luciferase, generates a light signal that can be used for the highly sensitive detection and imaging of specific molecules and enzymatic activities, such as caspase 8, within living cells and organisms. nih.gov While direct studies on 2-Chloro-6-butylaminobenzothiazole for this purpose are not prominent, its core structure suggests a potential starting point for designing novel probes for chemiluminescence (CL) and bioluminescence (BL) imaging assays. nih.gov
Derivatives of the benzothiazole scaffold have been instrumental in validating specific molecular targets in disease models. By designing molecules that selectively interact with a particular enzyme or protein, researchers can confirm the role of that target in a pathological process.
A notable example is in tuberculosis research, where 2-mercaptobenzothiazole (B37678) derivatives were synthesized to inhibit the Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2) enzyme, a key component of the mycobacterial respiratory pathway. nih.gov The successful inhibition of this enzyme and the resulting antitubercular effect helped validate NDH-2 as a viable drug target. nih.gov Similarly, in antimalarial research, benzothiazole hydrazones have been used to validate a dual-target strategy. These compounds act by chelating essential iron and by interacting with free heme to inhibit its polymerization into hemozoin, a critical detoxification process for the malaria parasite. nih.govresearchgate.net This demonstrates the utility of the benzothiazole framework in creating tools to probe and confirm the druggability of specific biological targets.
Exploration of Novel Therapeutic Research Areas
The inherent bioactivity of the benzothiazole nucleus has prompted its investigation across a spectrum of therapeutic fields, including infectious diseases, immunology, and oncology.
The benzothiazole structure is a recurring motif in the development of new anti-infective agents.
Antibacterial Research: The inclusion of a chloro-substituted benzothiazole moiety has been shown to enhance antibacterial activity. Analogues of the antiseptic agent Triclocarban, where a diarylurea structure incorporates a 6-chloro-1,3-benzothiazole group, have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov Furthermore, derivatives of 2-amino-6-chlorobenzothiazole (B160215) have yielded compounds with moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. saspublishers.com Studies have confirmed that the presence of a chlorine atom in the benzothiazole structure often has a positive effect on its antimicrobial properties. mdpi.com
Table 1: Selected Antibacterial Activity of Benzothiazole Derivatives
| Compound Class | Target Organism | Activity/Result | Reference |
|---|---|---|---|
| Diarylureas with 6-chloro-1,3-benzothiazole | Staphylococcus aureus | MIC value of 8 µg/mL, more active than Triclocarban | nih.gov |
| Diarylureas with benzothiazole | Enterococcus faecalis | Four times more active than Triclocarban | nih.gov |
Antimalarial Research: Benzothiazole derivatives are recognized as a promising class of compounds for malaria treatment. nih.gov A key mechanism of action for certain benzothiazole hydrazones is their ability to chelate iron, thereby depriving the Plasmodium parasite of this essential nutrient. nih.gov This can disrupt iron-dependent enzymes involved in crucial processes like nucleotide synthesis. nih.gov These compounds have shown activity against both chloroquine-sensitive and resistant strains of the malaria parasite in vitro and have demonstrated efficacy in murine models of the disease. nih.govresearchgate.net
Antitubercular Research: The benzothiazole scaffold has been specifically explored for its potential against Mycobacterium tuberculosis. In a study focused on inhibitors for the NDH-2 enzyme, a derivative featuring a 6-chloro substituent demonstrated notable anti-TB activity with a Minimum Inhibitory Concentration (MIC) ranging from 16–64 μg/ml. nih.gov This highlights the relevance of the chloro-substitution pattern found in this compound for potential antitubercular applications.
Synthetic derivatives of benzothiazole have shown significant potential as immunomodulatory agents. nih.gov In one extensive study, various benzothiazole analogs were evaluated for their effects on immune cells. Several compounds demonstrated potent inhibitory activity on the proliferation of peripheral blood mononuclear cells (PBMCs) and suppressed the production of key cytokines like Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.gov This suggests an ability to temper immune responses. Furthermore, some derivatives were found to significantly suppress the oxidative burst in phagocytes, a key process in inflammation. nih.gov
Table 2: Immunomodulatory Effects of Selected Benzothiazole Analogs
| Activity Assessed | Result | IC₅₀ Range | Reference |
|---|---|---|---|
| Inhibition of PHA-activated PBMCs | Potent inhibitory activity | 3.7 to 11.9 μM | nih.gov |
| Inhibition of IL-2 Production | Potent inhibitory activity | <4.0 to 12.8 μM | nih.gov |
| Suppression of IL-4 | Significant suppressive activity | <4.0 to 40.3 μM | nih.gov |
This capacity to modulate immune pathways indicates a potential role in managing immune system disorders. nih.gov While not directly studied, such immunomodulatory properties are a hallmark of vaccine adjuvants, which are substances used to enhance the immune response to a vaccine. Therefore, the benzothiazole scaffold warrants investigation for its potential in vaccine adjuvancy research.
The benzothiazole core and related heterocyclic structures are frequently investigated for their anti-cancer properties. saspublishers.com While direct oncological studies on this compound are limited, research on analogous structures provides a strong rationale for its investigation. For example, quinazoline (B50416) derivatives, which share structural similarities with benzothiazoles, are the basis for several clinically used cancer drugs. nih.gov The antiproliferative activity of other chloro-substituted heterocyclic compounds, such as 4-chloro-5,6-dihydro-2H-pyrans, has also been documented against human tumor cell lines, including ovarian, lung, and colon cancer. nih.gov The presence of both the bioactive benzothiazole nucleus and a chlorine substituent in this compound makes it a candidate for screening and development in anti-proliferative research. nih.gov
Interdisciplinary Research Synergies and Collaborative Opportunities
The exploration of this compound's full potential necessitates a multidisciplinary approach. Collaborative efforts between various scientific fields can unlock new avenues of research and application.
Medicinal Chemistry and Computational Modeling: Synthetic chemists can create a library of analogues of this compound, while computational chemists can use molecular docking and quantitative structure-activity relationship (QSAR) studies to predict their interactions with biological targets like COX enzymes. This synergy can guide the synthesis of more potent and selective anti-inflammatory agents.
Pharmacology and Cell Biology: Pharmacologists can assess the in vitro and in vivo efficacy and mechanism of action of the synthesized compounds. nih.gov Collaboration with cell biologists can elucidate the specific cellular pathways affected by this compound, providing a deeper understanding of its biological effects.
Materials Science and Drug Delivery: The benzothiazole scaffold has applications in materials science. Researchers in this field could collaborate with pharmaceutical scientists to develop novel drug delivery systems for this compound, potentially enhancing its therapeutic efficacy and reducing potential side effects.
Emerging Trends in Benzothiazole Research and Future Directions for this compound Studies
The field of benzothiazole research is dynamic, with several emerging trends that will likely influence the future study of this compound.
One significant trend is the focus on developing highly selective inhibitors of specific biological targets to minimize off-target effects. Future research on this compound should, therefore, aim to identify its precise molecular targets within the inflammatory cascade.
Another emerging area is the exploration of the multifunctional roles of compounds. Beyond its potential anti-inflammatory and analgesic effects, this compound could be investigated for other biological activities, as many benzothiazole derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. researchgate.net
"Green chemistry" principles are also becoming increasingly important in chemical synthesis. Future synthetic routes for this compound and its derivatives should aim to be more environmentally benign, utilizing greener solvents and catalysts.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-6-butylaminobenzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration, halogenation, or nucleophilic substitution. For example:
- Nitration : Reacting 2-chloro-1,3-benzothiazole with concentrated H₂SO₄ and KNO₃ at 0°C yields nitro derivatives, which can be reduced to amines .
- Cyclization : 6-chloro-2-aminobenzothiazole derivatives are synthesized via ethanol-mediated reactions with CS₂ and hydrazine, followed by recrystallization .
- Key Variables : Temperature control (e.g., ice bath for nitration), solvent selection (ethanol for cyclization), and stoichiometric ratios of reagents (e.g., CS₂) critically impact purity and yield.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in amines at ~3300 cm⁻¹, C-Cl bonds at ~700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons in benzothiazole rings at δ 6.5–8.0 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₂ClN₃S) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., via NIST databases) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust/aerosols form .
- Ventilation : Local exhaust systems to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent toxic gas release .
- Storage : Keep in airtight containers away from oxidizers and moisture .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
- Applications :
- Calculate HOMO/LUMO gaps to predict reactivity.
- Simulate IR/NMR spectra for comparison with experimental data .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-reference antimicrobial assays (e.g., MIC values) across studies using standardized strains (e.g., S. aureus ATCC 25923) .
- Structural Variability : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify SAR trends .
- Reproducibility : Validate protocols (e.g., broth microdilution) and control variables (e.g., inoculum size, solvent purity) .
Q. How can reaction optimization enhance the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysis : DABCO accelerates cyanation reactions for nitro-to-amine conversions .
- Table: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C (nitration) | Prevents byproducts |
| Hydrazine Ratio | 1.2 equivalents | Maximizes cyclization |
| Reaction Time | 18–24 hours | Ensures completion |
Q. What methodologies establish structure-activity relationships (SAR) for antimicrobial this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., halogens, aryl groups) at the 6-position to modulate lipophilicity and electron density .
- Biological Testing : Screen against Gram-positive bacteria (e.g., B. subtilis) and fungi (e.g., C. albicans) using disk diffusion or microbroth assays .
- SAR Table :
| Derivative (R Group) | MIC (μg/mL) vs. E. coli | LogP |
|---|---|---|
| 4-Chlorophenyl | 12.5 | 3.2 |
| 4-Methoxyphenyl | >50 | 2.1 |
| 3,5-Bis(CF₃)phenyl | 6.25 | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
